

A Comparative Guide to the Biological Activity of 2-Bromo-4-isopropylaniline Derivatives

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Compound of Interest

Compound Name: **2-Bromo-4-isopropylaniline**

Cat. No.: **B1268057**

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This guide provides a comparative analysis of the biological activities of derivatives of **2-Bromo-4-isopropylaniline**, focusing on their antimicrobial and antioxidant properties. The data presented is based on experimental studies of structurally similar compounds, offering insights into the potential efficacy of this class of molecules. Standard compounds used in the respective assays are included for a comprehensive comparison.

Antimicrobial Activity

Derivatives of bromo-anilines, particularly Schiff bases and their metal complexes, have demonstrated notable antibacterial and antifungal activities. The introduction of different functional groups and coordination with metal ions can significantly influence their efficacy.

Comparative Antibacterial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values of Schiff bases derived from the structurally similar 2-bromo-4-methylaniline against various bacterial strains. Ciprofloxacin is included as a standard antibiotic for comparison.

Compound/Derivative	Test Organism	MIC (µg/mL)	Standard (Ciprofloxacin) MIC (µg/mL)
Schiff Base 1	S. aureus	50	<1
B. subtilis	100	<1	
S. marcescens	200	<1	
E. coli	200	<1	
Schiff Base 2	S. aureus	50	<1
B. subtilis	100	<1	
S. marcescens	200	<1	
E. coli	200	<1	
Schiff Base 3	S. aureus	100	<1
B. subtilis	100	<1	
S. marcescens	200	<1	
E. coli	200	<1	
Schiff Base 4	S. aureus	100	<1
B. subtilis	200	<1	
S. marcescens	200	<1	
E. coli	>200	<1	

Data is derived from studies on Schiff bases of 2-bromo-4-methylaniline, a structurally related compound to **2-Bromo-4-isopropylaniline**.[\[1\]](#)[\[2\]](#)

Comparative Antifungal Activity Data

The antifungal potential of these derivatives has also been investigated. The table below presents the MIC values against common fungal strains, with Ketoconazole as the standard antifungal agent.

Compound/Derivative	Test Organism	MIC (μ g/mL)	Standard (Ketoconazole) MIC (μ g/mL)
Schiff Base 1	Rhizopus sp.	200	<10
A. niger	200	<10	
Schiff Base 2	Rhizopus sp.	200	<10
A. niger	>200	<10	
Schiff Base 3	Rhizopus sp.	200	<10
A. niger	>200	<10	
Schiff Base 4	Rhizopus sp.	>200	<10
A. niger	>200	<10	

Data is derived from studies on Schiff bases of 2-bromo-4-methylaniline.[\[1\]](#)[\[2\]](#)

Antioxidant Activity

The antioxidant capacity of Schiff base derivatives is a field of growing interest. The ability of these compounds to scavenge free radicals is typically evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging.

Comparative Antioxidant Activity Data

The following table shows the IC50 values for the DPPH radical scavenging activity of various Schiff base metal complexes, with ascorbic acid and gallic acid as standard antioxidants. A lower IC50 value indicates stronger antioxidant activity.

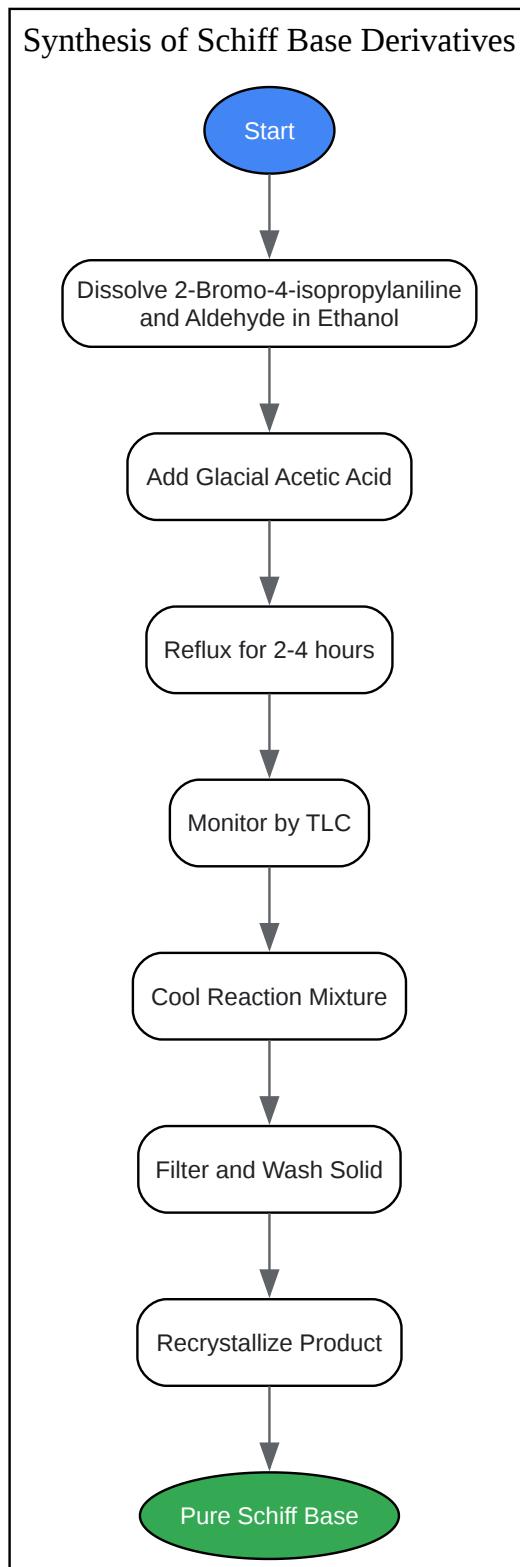
Compound/Derivative	DPPH IC ₅₀ (µg/mL)	Standard (Ascorbic Acid) IC ₅₀ (µg/mL)	Standard (Gallic Acid) IC ₅₀ (µg/mL)
Co(II) Complex	3.24	1.22	2.02
Cu(II) Complex	4.16	1.22	2.02
Ni(II) Complex	5.38	1.22	2.02
Zr(IV)O Complex	6.44	1.22	2.02
V(IV)O Complex	4.82	1.22	2.02
U(VI)O ₂ Complex	5.96	1.22	2.02

Data is derived from studies on Schiff base metal complexes. While not direct derivatives of **2-Bromo-4-isopropylaniline**, this data provides insight into the antioxidant potential of this class of compounds.^[3]

Experimental Protocols

Synthesis of Schiff Bases from 2-Bromo-4-methylaniline

Schiff bases from the structurally similar 2-bromo-4-methylaniline are synthesized through the condensation reaction with various aldehydes.^[2] A general procedure involves dissolving equimolar amounts of 2-bromo-4-methylaniline and the respective aldehyde in a suitable solvent, such as ethanol.^[2] A few drops of a catalyst, like glacial acetic acid, are added, and the mixture is refluxed for several hours.^[2] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting solid product is filtered, washed, and recrystallized to obtain the pure Schiff base.^[2]

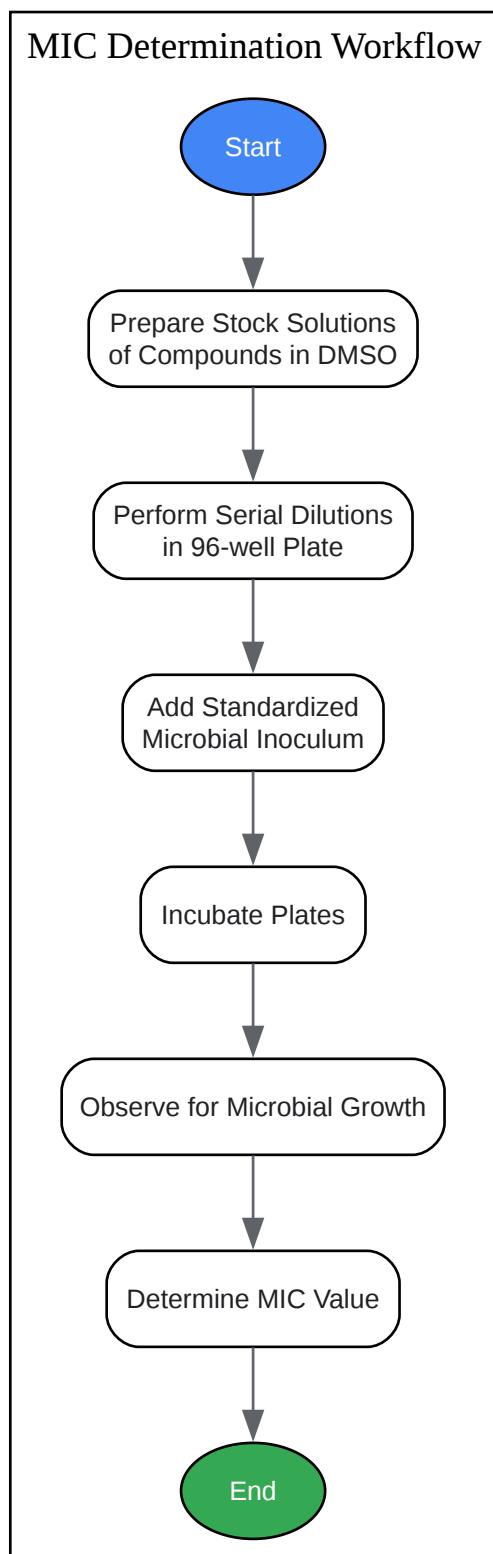


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Caption: General workflow for the synthesis of Schiff base derivatives.

Antimicrobial Screening by Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the synthesized compounds is determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[\[1\]](#)[\[2\]](#) Stock solutions of the test compounds are prepared in a suitable solvent like DMSO.[\[2\]](#) Serial dilutions of the compounds are made in a 96-well microtiter plate with a growth medium such as Mueller-Hinton Broth for bacteria or Sabouraud Dextrose Broth for fungi.[\[1\]](#) A standardized inoculum of the test microorganism is added to each well.[\[1\]](#) The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi).[\[1\]](#) The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[\[1\]](#)



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Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Antioxidant Activity by DPPH Radical Scavenging Assay

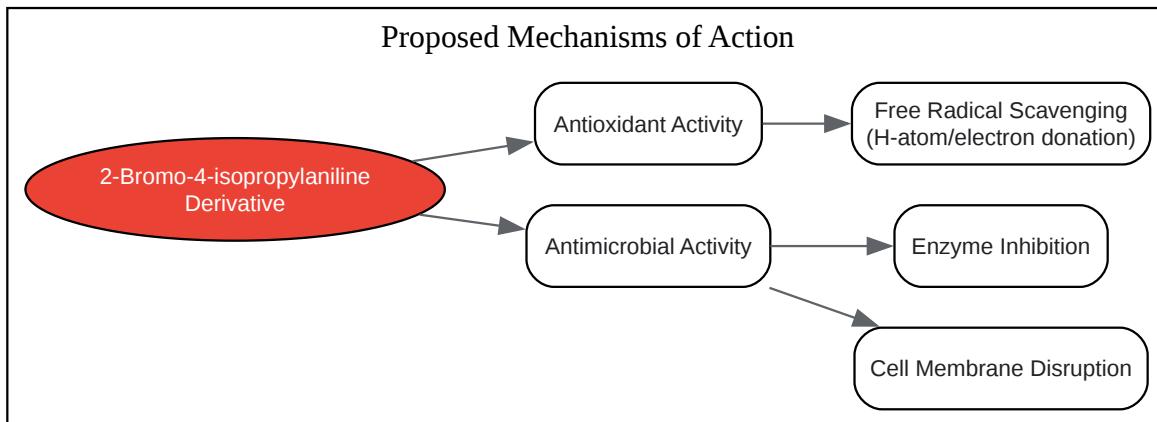
The antioxidant potential of the compounds is assessed by the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[3] Different concentrations of the test compounds are added to a methanolic solution of DPPH.[3] The mixture is shaken and allowed to stand in the dark for a specified period (e.g., 30 minutes).[3] The absorbance of the solution is then measured using a spectrophotometer at a specific wavelength (around 517 nm).[3] The percentage of scavenging activity is calculated by comparing the absorbance of the sample solutions with that of a control (DPPH solution without the test compound). The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH free radicals, is then determined.[3]

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for the antimicrobial and antioxidant activities of **2-Bromo-4-isopropylaniline** derivatives are not extensively elucidated, the proposed mechanisms for related compounds offer valuable insights.

For antimicrobial activity, Schiff bases and their metal complexes are thought to act by disrupting the microbial cell membrane or by inhibiting essential enzymes.[4] The chelation of metal ions by Schiff bases can enhance their lipophilicity, facilitating their transport across the cell membrane and increasing their bioavailability and efficacy.[3]

The antioxidant activity of these compounds is attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. The presence of electron-donating groups on the aromatic rings can enhance this radical scavenging capacity.



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Caption: Postulated mechanisms of biological activity.

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